3-Phenylpropyl acetate

説明

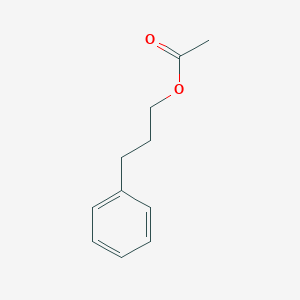

Structure

3D Structure

特性

IUPAC Name |

3-phenylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJGKUTZNBZHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047648 | |

| Record name | 3-Phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, floral spicy odour | |

| Record name | 3-Phenylpropyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

244.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.011-1.020 | |

| Record name | 3-Phenylpropyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-72-5 | |

| Record name | 3-Phenylpropyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKW166708I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Phenylpropyl acetate chemical properties and structure

An In-depth Technical Guide to 3-Phenylpropyl Acetate (B1210297)

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-phenylpropyl acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a member of the benzene (B151609) and substituted derivatives class of organic compounds.[2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Hydrocinnamyl acetate, Acetic acid 3-phenylpropyl ester, Benzenepropanol, 1-acetate[1][3] |

| CAS Number | 122-72-5[4] |

| Molecular Formula | C₁₁H₁₄O₂[3] |

| Molecular Weight | 178.23 g/mol [1][3] |

| InChI | InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1] |

| InChIKey | JRJGKUTZNBZHNK-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OCCCC1=CC=CC=C1[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic floral and spicy odor.[1][4] It is used in perfume compositions and as a flavoring agent.[4]

| Property | Value |

| Appearance | Clear, colorless liquid[3][4][5] |

| Odor | Floral, spicy, balsamic[4][6] |

| Boiling Point | 244-245 °C[1][4][5] |

| Melting Point | -60 °C[7] |

| Density | 1.012 g/mL at 25 °C[4] |

| Refractive Index | 1.494-1.498 at 20 °C[1][5] |

| Solubility | Insoluble in water; soluble in oils[1] |

| Vapor Pressure | <0.01 hPa at 20 °C |

| Flash Point | >100 °C (>212 °F)[6] |

| Autoignition Temperature | 445 °C |

Chemical Structure

The structure of this compound consists of a phenyl group attached to a propyl chain, which is in turn esterified with an acetate group.

Caption: Chemical structure of this compound.

Spectroscopic Data

| ¹H NMR (CDCl₃, 250 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 62.5 MHz) δ (ppm) |

| 7.2-7.0 (m, 5H) | 171.1 |

| 4.0 (t, 2H, J = 6.5 Hz) | 141.1 |

| 2.6 (t, 2H, J = 7.6 Hz) | 128.4 |

| 1.97 (s, 3H) | 128.3 |

| 1.88 (q, 2H, J = 7.5 Hz) | 126.0 |

| 63.8 | |

| 32.1 | |

| 30.1 | |

| 20.9 | |

| Source:[8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 3-phenylpropanol.[8] A typical laboratory-scale procedure is as follows:

-

To a solution of triphenylphosphine (B44618) dibromide (Ph₃PBr₂) and ammonium (B1175870) acetate (NH₄OAc) in a suitable solvent, add 3-phenylpropanol.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).

-

Evaporate the solvent from the filtrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., n-hexane/EtOAc, 3:1) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[9] It is considered to have low acute toxicity, with an oral LD50 of 4700 mg/kg in rats.[9] It is not a skin or eye irritant and is not known to be a sensitizer.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]

Applications

This compound is primarily used as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[5] It is also utilized as a flavoring agent in food and beverages.[6] In a research context, it can serve as an intermediate in organic synthesis.[5]

References

- 1. This compound | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011417) - FooDB [foodb.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 122-72-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. prod.adv-bio.com [prod.adv-bio.com]

- 10. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to 3-Phenylpropyl Acetate

CAS Number: 122-72-5

This technical guide provides an in-depth overview of 3-Phenylpropyl acetate (B1210297), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling protocols, synthesis and analytical methodologies, and current and potential applications.

Chemical and Physical Properties

3-Phenylpropyl acetate, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a colorless liquid with a characteristic floral and spicy odor.[2] It is found naturally in guava and melon.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122-72-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][5] |

| Molecular Weight | 178.23 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Odor | Floral, spicy | [2] |

| Boiling Point | 244-245 °C at 760 mmHg | [2][5] |

| Density | 1.01 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.494-1.498 at 20 °C | [2] |

| Solubility | 0.69 g/L in water; soluble in oils | [2][3] |

| Vapor Pressure | <0.01 hPa at 20 °C | [3] |

| Flash Point | 113 °C (closed cup) | [6] |

| Autoignition Temp. | 445 °C | [3] |

Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Statement | Reference(s) |

| Hazard Statements | Not classified as hazardous according to the Globally Harmonized System (GHS) in most reports. Some notifications indicate H411: Toxic to aquatic life with long lasting effects. | [1][2][5] |

| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations. | [1] |

Table 3: Toxicological Data

| Test | Result | Species | Reference(s) |

| LD50, oral | 4700 mg/kg | Rat | [3][6] |

| LD50, dermal | >5000 mg/kg | Rabbit | [5] |

| Skin Irritation | No irritant effect | [5] | |

| Eye Irritation | No irritating effect | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 3-phenylpropan-1-ol.[1][4]

Typical Procedure:

-

To a solution of triphenylphosphine (B44618) dibromide (Ph₃PBr₂) and ammonium (B1175870) acetate (NH₄OAc) in a suitable solvent, add 3-phenylpropan-1-ol.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(122-72-5) 1H NMR spectrum [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Physical Properties of Hydrocinnamyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamyl acetate (B1210297), also known as 3-phenylpropyl acetate, is an ester with the chemical formula C₁₁H₁₄O₂. It is recognized for its pleasant floral and fruity aroma, leading to its use in the fragrance and flavor industries. Beyond its sensory characteristics, a thorough understanding of its physical properties is essential for its application in scientific research and drug development, particularly in formulation, quality control, and safety assessments. This technical guide provides an in-depth overview of the core physical properties of hydrocinnamyl acetate, complete with experimental protocols and a generalized workflow for property determination.

Core Physical Properties

The physical characteristics of a compound are critical for predicting its behavior in various environments and for designing appropriate handling and processing procedures. The key physical properties of hydrocinnamyl acetate are summarized below.

Data Presentation

A comprehensive summary of the quantitative physical data for hydrocinnamyl acetate is presented in Table 1. This data has been compiled from various reputable sources.

| Physical Property | Value | Conditions |

| Boiling Point | 244 - 245 °C | @ 760 mmHg[1][2] |

| 252.3 °C | ||

| Melting Point | -60 °C | [3][4] |

| Density | 1.012 g/mL | @ 25 °C[5] |

| 1.01 g/cm³ | @ 20 °C[6] | |

| 1.010 g/mL | ||

| Refractive Index | 1.496 | @ 20°C/D[5] |

| 1.494 - 1.500 | @ 20°C[2] | |

| Vapor Pressure | <0.01 hPa | @ 20 °C[3][7] |

| 0.011 mmHg | @ 25 °C (estimated)[2] | |

| Solubility | Insoluble in water | [1] |

| 0.69 g/L in water | [6][7] | |

| 136 mg/L in water | @ 25 °C (estimated)[2] | |

| 392.148 mg/L in water | @ 25 °C[3][5] | |

| Soluble in alcohol and oils | [1][2] |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key physical properties of liquid compounds like hydrocinnamyl acetate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[8][9][10]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube or oil bath).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped.

-

The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[11][12]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostat/water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is determined (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13][14][15]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper

-

Liquid sample

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored band is observed, the dispersion compensator is adjusted to achieve a sharp, black-and-white boundary.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A common qualitative and semi-quantitative method involves direct observation.[16][17][18]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or burettes

-

Analytical balance

Procedure for Qualitative Determination:

-

A small, measured amount of the solute (e.g., 25 mg of hydrocinnamyl acetate) is placed in a test tube.[16]

-

A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[16]

-

After each addition, the test tube is vigorously shaken.[16]

-

The mixture is observed to see if the solute has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble based on visual inspection.

Procedure for Quantitative Determination (Shake-Flask Method):

-

An excess amount of the solute is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). This may take several hours or days.

-

Once equilibrium is achieved, the undissolved solute is separated from the solution by filtration or centrifugation.

-

The concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a liquid sample.

References

- 1. This compound | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 3. This compound CAS#: 122-72-5 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. This compound for synthesis 122-72-5 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. phillysim.org [phillysim.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. batman.edu.tr [batman.edu.tr]

- 12. calnesis.com [calnesis.com]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

3-Phenylpropyl acetate molecular weight and formula

An In-depth Technical Guide to 3-Phenylpropyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenylpropyl acetate, a significant ester in the fields of fragrance, flavor, and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Chemical Identity and Properties

This compound, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol. It is recognized for its pleasant floral and fruity aroma.

Molecular Formula: C₁₁H₁₄O₂[1][2]

Molecular Weight: 178.23 g/mol [1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 122-72-5[1][2][3] |

| Linear Formula | CH₃CO₂(CH₂)₃C₆H₅[4] |

| SMILES | CC(=O)OCCCC1=CC=CC=C1[3][5] |

| InChI | 1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1] |

| InChIKey | JRJGKUTZNBZHNK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 244-245 °C[3][4] | @ 760 mmHg |

| Density | 1.012 g/mL[4] | @ 25 °C |

| Refractive Index | 1.496[4] | @ 20 °C |

| Solubility in Water | 0.69 g/L[1] | |

| Vapor Pressure | <0.01 hPa[1] | @ 20 °C |

| Flash Point | 113 °C[1] | Closed Cup |

| Autoignition Temp. | 445 °C[1] |

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the Fischer esterification of 3-phenylpropanol with an acetylating agent. The following protocol is adapted from established chemical literature.[1]

Materials:

-

3-phenylpropanol

-

Triphenylphosphine (B44618) diacetate (Ph₃P(OAc)₂) or Acetic Anhydride

-

Ammonium bromide (if using Ph₃P/Br₂/NH₄OAc method)

-

Solvent (e.g., n-hexane, Ethyl Acetate)

-

Silica (B1680970) gel for column chromatography

Procedure (using Ph₃P(OAc)₂):

-

To a solution of triphenylphosphine diacetate, add 1 mmol of 3-phenylpropanol.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (approximately 0.3 hours), filter the reaction mixture to remove any precipitated byproducts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 3:1 ratio) as the eluent.

-

The final product, this compound, is obtained as a colorless liquid.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Typical Column: A non-polar column is suitable for the analysis.

-

Injection: A representative sample is introduced into the GC inlet.

-

Separation: The components are separated based on their boiling points and interaction with the stationary phase.

-

Detection: The mass spectrometer detects the separated components, providing a mass spectrum for each.

-

Expected Mass Spectrum: Key fragments for this compound include m/z values of 118, 117, 91, and 43.[3]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (in CDCl₃):

-

δ 7.3-7.1 ppm (m, 5H, aromatic protons)

-

δ 4.08 ppm (t, 2H, -O-CH₂-)

-

δ 2.67 ppm (t, 2H, -CH₂-Ph)

-

δ 2.03 ppm (s, 3H, -C(=O)-CH₃)

-

δ 1.95 ppm (m, 2H, -CH₂-CH₂-CH₂-)[6]

-

-

¹³C NMR (in CDCl₃):

-

δ 171.1 ppm (C=O)

-

δ 141.1 ppm (quaternary aromatic C)

-

δ 128.4, 128.3, 126.0 ppm (aromatic CH)

-

δ 63.8 ppm (-O-CH₂)

-

δ 32.1 ppm (-CH₂-Ph)

-

δ 30.1 ppm (-CH₂-CH₂-CH₂-)

-

δ 20.9 ppm (-C(=O)-CH₃)[1]

-

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Technique: Attenuated Total Reflectance (ATR) or as a neat liquid between salt plates.

-

Expected Absorptions:

-

~3050-3000 cm⁻¹ (aromatic C-H stretch)

-

~2950-2850 cm⁻¹ (aliphatic C-H stretch)

-

~1740 cm⁻¹ (ester C=O stretch)

-

~1240 cm⁻¹ (ester C-O stretch)

-

~750 and 700 cm⁻¹ (C-H out-of-plane bending for monosubstituted benzene)

-

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 122-72-5 | AAA12272 | Biosynth [biosynth.com]

- 3. This compound | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved this compound Molecular Weight: 178.23 A) | Chegg.com [chegg.com]

- 5. Page loading... [guidechem.com]

- 6. This compound(122-72-5) 1H NMR spectrum [chemicalbook.com]

The Occurrence of 3-Phenylpropyl Acetate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl acetate (B1210297) is an ester that contributes a characteristic sweet, floral, and spicy aroma to a variety of essential oils.[1] Its presence is significant in the fragrance and flavor industries and is of interest to researchers studying plant secondary metabolism and the therapeutic properties of essential oils. This technical guide provides an in-depth overview of the natural occurrence of 3-Phenylpropyl acetate, detailing its concentration in various essential oils, the methodologies for its extraction and quantification, and the biosynthetic pathways leading to its formation in plants.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a range of plant species. The concentration of this ester can vary significantly depending on the plant source, geographical location, and the specific part of the plant used for extraction. A summary of its quantitative occurrence in several essential oils is presented in Table 1.

| Essential Oil Source | Plant Part | Concentration (%) |

| Cinnamomum cassia (Cassia) | Leaves & Twigs | 3.3 |

| Cinnamomum verum (Cinnamon) | Fruit | 2.9 - 4.3 |

| Hyacinthus orientalis (Hyacinth) | Flowers (Absolute) | 0.05 - 0.06[1] |

| Narcissus poeticus (Poet's Narcissus) | Flowers (Absolute) | 1.83[1] |

| Populus balsamifera (Balsam Poplar) | Buds | Present, not quantified |

| Heracleum candicans | - | Reported, not quantified[1] |

Table 1: Quantitative Occurrence of this compound in Various Essential Oils

Experimental Protocols

The extraction and quantification of this compound from plant matrices require specific and validated methodologies. The following sections detail the common experimental protocols employed.

Extraction of Essential Oils

Hydrodistillation is a common method for extracting essential oils from cassia leaves and twigs.[2]

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

40 g of dried and ground Cinnamomum cassia leaves and twigs are placed in a 500 mL flask.[1]

-

300 mL of distilled water is added to the flask.[1]

-

The mixture is heated to boiling. The distillation process is carried out for 3 hours.[1]

-

The steam and volatile compounds are condensed, and the essential oil is collected in a separator.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

For delicate flowers like narcissus, solvent extraction is preferred to avoid thermal degradation of fragrant compounds.[3]

-

Solvent: Hexane (B92381).[4]

-

Procedure:

-

Freshly harvested Narcissus poeticus flowers are placed on extraction grids within a tank.[4]

-

The flowers undergo three successive macerations with hexane (45 min, 35 min, and 25 min).[4]

-

The hexane, containing the dissolved volatile compounds and waxes, is collected and evaporated under vacuum to yield a semi-solid mass known as "concrete".[4]

-

The concrete is then washed with ethanol (B145695) to separate the waxes from the absolute. This mixture is cooled to precipitate the waxes.[4]

-

The ethanolic solution is filtered, and the ethanol is evaporated under vacuum to obtain the final Narcissus poeticus absolute.[4]

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.[5][6]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 mg/mL.[7]

-

GC Conditions (General Protocol):

-

MS Conditions:

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated using certified reference standards.

Visualization of Methodologies and Pathways

Experimental Workflow

The general workflow for the extraction and analysis of this compound from plant material is depicted below.

Caption: Experimental workflow for extraction and quantification.

Biosynthetic Pathway of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. The key steps involve the conversion of L-phenylalanine to 3-phenylpropanol, followed by an esterification reaction.

References

- 1. fstjournal.com.br [fstjournal.com.br]

- 2. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. ScenTree - Narcissus poeticus absolute (CAS N° 68917-12-4) [scentree.co]

- 5. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 6. areme.co.jp [areme.co.jp]

- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 8. gcms.cz [gcms.cz]

- 9. Chemometric Screening of Fourteen Essential Oils for Their Composition and Biological Properties | MDPI [mdpi.com]

Spectroscopic Profile of 3-Phenylpropyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpropyl acetate (B1210297), a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of 3-Phenylpropyl acetate is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.33 - 7.17 | m | - | 5H | Ar-H |

| 4.08 | t | 6.5 | 2H | -O-CH₂ - |

| 2.68 | t | 7.6 | 2H | Ar-CH₂ - |

| 2.05 | s | - | 3H | -C(=O)-CH₃ |

| 1.97 | quint | 7.5 | 2H | -CH₂-CH₂ -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 171.1 | C =O |

| 141.1 | Quaternary Ar-C |

| 128.4 | Ar-C H |

| 128.3 | Ar-C H |

| 126.0 | Ar-C H |

| 63.8 | -O-C H₂- |

| 32.1 | Ar-C H₂- |

| 30.1 | -CH₂-C H₂-CH₂- |

| 20.9 | -C(=O)-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1240 | Strong | Ester C-O stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 178 | ~10 | [M]⁺ (Molecular Ion) |

| 118 | 100 | [C₉H₁₀]⁺ |

| 117 | ~73 | [C₉H₉]⁺ |

| 91 | ~34 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | ~41 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[1]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the prepared salt plates into the instrument's beam path.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

-

The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated by an electric field into the mass analyzer.

-

The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector at the end of the mass analyzer records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Methodologies

The following diagrams illustrate the logical flow of spectroscopic analysis and a general experimental workflow.

Caption: Logical relationship of spectroscopic data to the structural elucidation of this compound.

Caption: Generalized experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-phenylpropyl acetate (B1210297). It details the expected chemical shifts, splitting patterns, and integration values, supported by a summary of reported data. Furthermore, a standardized experimental protocol for acquiring a 1H NMR spectrum is outlined, and logical relationships in spectral analysis are visualized.

Data Presentation: 1H NMR Spectral Data of 3-Phenylpropyl Acetate

The following table summarizes the proton NMR data for this compound, which has the chemical formula C₁₁H₁₄O₂.[1] The data is compiled from various sources and presented to facilitate comparison. The structure and proton assignments are depicted in the diagram below.

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (Ar-H ) | 7.03 - 7.43 | multiplet (m) | 5H | Not applicable |

| H-b (-O-CH ₂-) | 4.00 - 4.16 | triplet (t) | 2H | ~6.5 |

| H-c (Ar-CH ₂-) | 2.60 - 2.77 | triplet (t) | 2H | ~7.6 |

| H-d (-CH₂-CH ₂-CH₂-) | 1.88 - 1.96 | quintet (quint) or multiplet (m) | 2H | ~7.5 |

| H-e (CH₃-C=O) | 1.97 - 2.03 | singlet (s) | 3H | Not applicable |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.[1][2]

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled, corresponding to the assignments in the data table.

Experimental Protocol: 1H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent is chosen to avoid interference from proton signals of the solvent itself.[3] Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: The final solution is filtered through a small plug of cotton or glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for better signal dispersion and resolution.

-

Locking: The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium (B1214612) signal from the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical peaks. This is a critical step for obtaining high-quality spectra.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a routine 1H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

4. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the TMS peak to 0 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Workflow for 1H NMR Spectrum Analysis

The logical flow from sample preparation to the final interpretation of a 1H NMR spectrum is illustrated in the following diagram.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-phenylpropyl acetate (B1210297). It includes a detailed presentation of chemical shifts, a thorough experimental protocol for data acquisition, and a visualization of the molecular structure with corresponding chemical shift assignments. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of 3-phenylpropyl acetate was recorded in deuterated chloroform (B151607) (CDCl3). The observed chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: 13C NMR Chemical Shift Data for this compound

| Assigned Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 171.1 |

| C1' (Aromatic) | 141.1 |

| C3', C5' (Aromatic) | 128.4 |

| C2', C6' (Aromatic) | 128.3 |

| C4' (Aromatic) | 126.0 |

| O-CH2 | 63.8 |

| Ph-CH2 | 32.1 |

| -CH2- | 30.1 |

| CH3 | 20.9 |

Note: The assignments are based on established principles of 13C NMR spectroscopy and comparison with spectral databases.[1]

Experimental Protocols

The following section details the methodology for the acquisition of the 13C NMR spectrum of this compound.

2.1. Sample Preparation

A solution of this compound is prepared for NMR analysis as follows:

-

Sample Weighing: Approximately 50-100 mg of high-purity this compound is accurately weighed.

-

Solvent Addition: The weighed sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent for non-polar to moderately polar organic compounds.

-

Homogenization: The mixture is gently agitated or vortexed to ensure complete dissolution and a homogenous solution.

-

Transfer to NMR Tube: The resulting solution is carefully transferred into a clean, dry 5 mm NMR tube. The liquid height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, for modern spectrometers, the deuterium (B1214612) signal of the solvent is often used for locking, and the solvent's residual proton or carbon signal is used for referencing.

2.2. NMR Data Acquisition

The 13C NMR spectrum is acquired using a standard NMR spectrometer with the following general parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Nucleus Observed: 13C

-

Solvent: CDCl3

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is set to encompass all expected carbon resonances.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (typically ranging from several hundred to several thousand) is acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary.

-

Acquisition Time (AQ): The acquisition time is typically set to 1-2 seconds.

-

2.3. Data Processing

The acquired Free Induction Decay (FID) is processed to obtain the final spectrum:

-

Fourier Transformation: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced. If TMS was used, its signal is set to 0.00 ppm. Alternatively, the residual solvent signal of CDCl3 (δ ≈ 77.16 ppm) can be used for referencing.

-

Peak Picking: The chemical shifts of the individual peaks are determined.

Visualization of Chemical Shift Assignments

The following diagram illustrates the structure of this compound with each carbon atom labeled and linked to its corresponding 13C NMR chemical shift.

Structure of this compound with 13C NMR chemical shift assignments.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Phenylpropyl Acetate

For Immediate Release

Shanghai, China – December 22, 2025 – In the intricate world of analytical chemistry, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-phenylpropyl acetate (B1210297), a common fragrance and flavor ingredient. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the key fragmentation pathways, presents quantitative data, and details a representative experimental protocol.

Executive Summary

The mass spectrum of 3-phenylpropyl acetate is characterized by a series of distinct fragment ions resulting from predictable cleavage and rearrangement reactions. The molecular ion is often weak or absent. The most prominent fragmentation pathways include a McLafferty-type rearrangement resulting in the elimination of acetic acid to produce the base peak at m/z 118, subsequent loss of a hydrogen atom to form the ion at m/z 117, and benzylic cleavage leading to the tropylium (B1234903) ion at m/z 91. Another significant fragment is the acetyl cation at m/z 43. This guide will delve into the mechanisms behind the formation of these key ions, providing a clear roadmap for the interpretation of the this compound mass spectrum.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is consistently defined by several key fragments. The relative abundance of these ions provides a characteristic fingerprint for the molecule's identification. The data compiled from spectral databases is summarized below.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 118 | 99.99 | [C₉H₁₀]⁺• (Radical cation of 3-phenylpropene) |

| 117 | 72.90 | [C₉H₉]⁺ (Phenylallyl cation) |

| 91 | 33.90 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 40.90 | [C₂H₃O]⁺ (Acetyl cation) |

| 119 | 9.40 | [C₉H₁₁]⁺ |

Note: The molecular ion (M⁺•) at m/z 178 is typically not observed or is of very low intensity in the EI spectrum of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a typical methodology for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source. This protocol is representative of those used for the analysis of fragrance and essential oil components.

1. Sample Preparation: A stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate at a concentration of 1 mg/mL. A 1 µL aliquot of a diluted working solution (e.g., 10 µg/mL) is injected into the GC-MS system.

2. Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at a rate of 10°C/min to 280°C and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-450.

-

Data Acquisition: Full scan mode.

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (C₁₁H₁₄O₂⁺•) is dominated by several key pathways that lead to the formation of the observed high-abundance ions.

McLafferty Rearrangement and Subsequent Fragmentations

The most favorable fragmentation route for this compound is a classic McLafferty rearrangement.[3][4] This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral acetic acid molecule (60 Da) and the formation of the radical cation of 3-phenylpropene at m/z 118 , which is the base peak in the spectrum.[1][2]

This radical cation can then lose a hydrogen atom to form the more stable phenylallyl cation at m/z 117 .

Benzylic Cleavage and Tropylium Ion Formation

A competing fragmentation pathway involves cleavage of the C-C bond beta to the phenyl group (benzylic cleavage). This is a common fragmentation for compounds containing a benzyl (B1604629) moiety.[5][6] This cleavage, often accompanied by rearrangement, leads to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .

Alpha Cleavage

Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, results in the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a characteristic fragment for acetate esters.

The overall proposed fragmentation pathway is illustrated in the diagram below:

Conclusion

The electron ionization mass spectrum of this compound is readily interpretable through the application of fundamental fragmentation principles. The dominance of the McLafferty rearrangement, leading to the base peak at m/z 118, and the presence of characteristic ions at m/z 117, 91, and 43 provide a robust signature for its identification. This in-depth guide serves as a valuable resource for analysts, enabling accurate structural confirmation and a deeper understanding of the molecule's behavior under electron ionization conditions. The provided data and methodologies support the development and validation of analytical methods for quality control and research in various scientific fields.

References

- 1. This compound | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenyl-1-propanol, acetate [webbook.nist.gov]

- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 3-Phenylpropyl Acetate for Laboratory Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 3-Phenylpropyl acetate (B1210297) (CAS No. 122-72-5), a compound utilized in various laboratory settings, including as a fragrance ingredient in product formulations. The information is intended to support safe handling and risk assessment in a research and development environment.

Physicochemical Properties

3-Phenylpropyl acetate, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a colorless liquid with a characteristic floral and spicy odor.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| CAS Number | 122-72-5 | [3] |

| Boiling Point | 244-245 °C | [4] |

| Density | 1.012-1.016 g/mL at 20-25 °C | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Water Solubility | 0.69 g/L |

Toxicological Data Summary

The toxicological data for this compound indicates a low level of toxicity. The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[5]

Quantitative Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 4700 mg/kg | [5][6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | [5][6] |

| Repeated Dose Toxicity (NOAEL) | - | - | 333 mg/kg/day (derived) | [7] |

Note: The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity is a derived value based on read-across data from its metabolite, phenylpropyl alcohol.[7]

Core Toxicological Endpoints

Acute Toxicity

This compound exhibits low acute toxicity via both oral and dermal routes of exposure. The oral LD50 in rats is 4700 mg/kg, and the dermal LD50 in rabbits is greater than 5000 mg/kg.[5][6]

Skin and Eye Irritation

The available data indicates that this compound is not a skin or eye irritant.[5]

Skin Sensitization

Multiple studies and assessments have concluded that this compound is not a skin sensitizer.[5][7] This is supported by data from both animal (guinea pig and murine local lymph node assay) and human maximization tests.[7]

Genotoxicity and Mutagenicity

While no direct mutagenicity studies on this compound are available, a weight of evidence approach, including read-across to structurally similar compounds like phenethyl acetate, suggests that it does not pose a concern for genotoxicity.[7] The read-across material, phenethyl acetate, was not mutagenic in the Ames test.[7]

Repeated Dose Toxicity

Specific repeated dose toxicity studies on this compound have not been conducted. However, it is expected to be rapidly hydrolyzed in the body to 3-phenylpropan-1-ol and acetic acid.[7] A No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day has been derived from a study on its metabolite, phenylpropyl alcohol.[7]

Phototoxicity

Based on its UV/Visible absorption spectra, this compound is not expected to be phototoxic or photoallergenic.[7]

Metabolism and Toxicokinetics

The primary metabolic pathway for this compound is expected to be enzymatic hydrolysis to 3-phenylpropan-1-ol and acetic acid.[7] Acetic acid is a common endogenous substance and is readily metabolized. The toxicity profile is therefore largely influenced by the characteristics of 3-phenylpropan-1-ol.[7]

Metabolic pathway of this compound.

Experimental Protocols Overview

While specific, detailed experimental protocols for the studies on this compound are not publicly available, the cited studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.

General workflow for toxicological assessment.

-

Acute Oral Toxicity (OECD 401/420/423): This test determines the short-term toxicity of a substance after a single oral dose. The LD50 value, which is the dose that is lethal to 50% of the test animals, is calculated.

-

Acute Dermal Toxicity (OECD 402): This protocol assesses the toxicity of a substance applied to the skin in a single dose.

-

Skin Irritation (OECD 404): This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the substance is applied to the shaved skin of a rabbit.

-

Eye Irritation (OECD 405): This test is designed to determine the potential of a substance to cause reversible or irreversible damage to the eye.

-

Skin Sensitization (OECD 429 - Local Lymph Node Assay): This method assesses the potential of a substance to induce allergic contact dermatitis. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.

-

Bacterial Reverse Mutation Test (OECD 471 - Ames Test): This is a widely used in vitro test for identifying substances that can cause gene mutations.

Conclusion

Based on the available data, this compound has a low order of toxicity. It is not a significant irritant to the skin or eyes and is not considered a skin sensitizer. There are no concerns regarding its genotoxic potential. Safe handling practices appropriate for chemical laboratories should be observed. For all laboratory uses, it is essential to consult the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 122-72-5 [amp.chemicalbook.com]

- 4. This compound = 98 , FCC, FG 122-72-5 [sigmaaldrich.com]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

3-Phenylpropyl Acetate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Review of Safety Data and Experimental Protocols

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 3-Phenylpropyl acetate (B1210297) (CAS No. 122-72-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, including physical and chemical properties, toxicological data, and handling procedures. Furthermore, it details the methodologies for key toxicological experiments and presents a logical workflow for safe handling and emergency response.

Core Safety and Property Data of 3-Phenylpropyl Acetate

The following tables summarize the key quantitative data for this compound, offering a clear and concise reference for laboratory and research settings.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 178.23 g/mol | [2][4][5] |

| Appearance | Clear, colorless liquid | [1][3][4] |

| Odor | Floral, spicy | [1][6] |

| Boiling Point | 244 - 245 °C | [1][2][6][7] |

| Density | 1.012 g/mL at 25 °C | [2][6][8] |

| Refractive Index | 1.494 - 1.498 at 20 °C | [1][2] |

| Flash Point | >100 °C (>212 °F) | [9] |

| Solubility | Insoluble in water; soluble in oils. | [1][3] |

| Vapor Pressure | <0.01 hPa at 20 °C | [7] |

Toxicological Data

| Test | Result | Species | Reference |

| LD50 Oral | 4700 mg/kg | Rat | [5][7][10] |

| LD50 Dermal | >5000 mg/kg | Rabbit | [10] |

| Skin Irritation | No irritant effect | [10] | |

| Eye Irritation | No irritating effect | [10] | |

| Sensitization | No sensitizing effects known | [10] |

Regulatory and Safety Classifications

| Classification System | Rating | Description | Reference |

| GHS Classification | Not classified | The substance is not classified according to the Globally Harmonized System. | [10] |

| NFPA Rating | Health: 0, Fire: 1, Reactivity: 0 | [10] | |

| HMIS Rating | Health: 1, Fire: 1, Reactivity: 0 | [10] | |

| WGK (Water Hazard Class) | WGK 2: Obviously hazardous to water | [5][11] |

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections provide an overview of the methodologies typically employed in these assessments, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of this compound is determined using the Acute Toxic Class Method. This stepwise procedure utilizes a small number of animals at each step to classify the substance based on its toxicity.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water, withheld overnight) prior to dosing.

-

Dose Administration: The substance is administered orally via gavage in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically thereafter.

-

Stepwise Procedure: The outcome of the first step (at a given dose) determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, a higher dose is used.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential adverse effects resulting from a single dermal application of the substance.

Methodology:

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Dose Application: The test substance is applied uniformly to a defined area of the skin (at least 10% of the body surface area). The application site is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days.

-

Endpoint: The LD50 (the dose causing mortality in 50% of the test animals) is determined, or a limit test is performed at a high dose level to demonstrate low toxicity.

Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)

To assess skin irritation potential without the use of live animals, in vitro methods using reconstructed human epidermis (RhE) models are employed.

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Application of Substance: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Post-Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

-

Endpoint: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to a negative control.

Eye Irritation/Corrosion (OECD Guideline 492 - In Vitro)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are used to evaluate eye irritation potential.

Methodology:

-

Test System: A validated RhCE model is utilized.

-

Application of Substance: The test substance is applied to the epithelial surface of the RhCE tissue.

-

Exposure and Post-Incubation: The tissue is exposed for a specific duration, followed by rinsing and a post-incubation period.

-

Viability Assessment: Tissue viability is measured, typically using the MTT assay.

-

Endpoint: The substance is classified based on the extent of viability reduction, which indicates its potential to cause eye irritation or serious eye damage.

Safe Handling and Emergency Response Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency procedures.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a compound with a generally low hazard profile, as indicated by its lack of GHS classification and high LD50 values. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This guide provides the necessary data and procedural outlines to support the safe use of this compound in a research and development environment. Researchers should always consult the most current and specific Safety Data Sheet provided by their supplier before handling any chemical.

References

- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 2. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for synthesis 122-72-5 [sigmaaldrich.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Phenylpropyl Acetate: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropyl acetate (B1210297), a versatile ester with applications ranging from fragrances to potential therapeutic agents. This document details its chemical properties, synthesis, analytical methods, and safety information, with a focus on experimental protocols and data presentation for the scientific community.

Chemical Identity and Synonyms

3-Phenylpropyl acetate is an organic compound classified as an acetate ester. Its systematic IUPAC name is This compound . It is also widely known by a variety of synonyms and alternative names, which are crucial for comprehensive literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 122-72-5[2] |

| Molecular Formula | C₁₁H₁₄O₂[2] |

| Molecular Weight | 178.23 g/mol |

| InChI Key | JRJGKUTZNBZHNK-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OCCCC1=CC=CC=C1[1] |

| Synonyms | Hydrocinnamyl acetate, Benzenepropanol, 1-acetate, Phenylpropyl acetate, Acetic Acid 3-Phenylpropyl Ester, γ-Phenylpropyl acetate, (3-Acetoxypropyl)benzene, 3-Acetoxy-1-phenylpropane, 1-Acetoxy-3-phenylpropane, Benzenepropyl acetate[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Odor | Sweet, floral, spicy, balsamic | [4] |

| Boiling Point | 245 °C (at 760 mmHg) | |

| Melting Point | -60 °C | |

| Density | 1.01 g/cm³ (at 20 °C) | |

| Refractive Index | 1.496 (at 20 °C) | |

| Solubility | 0.69 g/L in water | |

| Vapor Pressure | <0.01 hPa (at 20 °C) | |

| Flash Point | 113 °C (closed cup) | |

| Autoignition Temperature | 445 °C |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of 3-phenylpropan-1-ol with acetic anhydride (B1165640) or acetic acid. Below is a detailed experimental protocol for its synthesis via acetylation.

Experimental Protocol: Acetylation of 3-Phenylpropan-1-ol

This protocol describes the synthesis of this compound from 3-phenylpropan-1-ol and acetic anhydride.

Materials:

-

3-phenylpropan-1-ol

-

Acetic anhydride

-

Pyridine (B92270) (as catalyst, optional)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-phenylpropan-1-ol (1 equivalent) in a suitable organic solvent such as diethyl ether in a round-bottom flask, add acetic anhydride (1.2 equivalents).

-

Optionally, a catalytic amount of pyridine can be added to accelerate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-